DL-Cysteine is a racemic mixture of the amino acid cysteine, composed of equal parts of L-cysteine and D-cysteine. [] While L-cysteine is the naturally occurring enantiomer found in proteins, DL-cysteine is frequently used in scientific research due to its cost-effectiveness and the similar biological activity it often exhibits compared to the pure L-enantiomer.
DL-Cysteine is primarily derived from natural sources such as animal proteins and certain plants. It can also be synthesized chemically or biologically. The compound is classified under amino acids and is considered a thiol due to the presence of a sulfhydryl group (-SH). Its structural formula is , and it has a molecular weight of approximately 121.16 g/mol.
DL-Cysteine can be synthesized through various methods, including:
The synthesis process typically requires controlled conditions to optimize yield and purity. For instance, during chemical synthesis, maintaining appropriate temperatures and pH levels is crucial for successful reactions.
DL-Cysteine participates in various chemical reactions, including:
The reactivity of DL-cysteine is influenced by environmental factors such as pH and temperature, which affect the ionization state of its functional groups.
DL-Cysteine exerts its biological effects primarily through its role in synthesizing glutathione, an important antioxidant that protects cells from oxidative stress. The mechanism involves:
DL-Cysteine has several applications across various fields:
Microorganisms employ specialized enzymatic pathways to convert the chemical intermediate DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) into L-cysteine and L-cystine. This process involves two key enzymes: ATC hydrolase and N-carbamoyl-L-cysteine hydrolase, which collectively enable the stereoselective hydrolysis and decarbamoylation of DL-ATC. Soil bacteria such as Pseudomonas sp. AJ 3854 achieve near-quantitative molar yields (100%) of L-cysteine from DL-ATC, producing 6.1 mg/ml of L-cysteine from 10 mg/ml of DL-ATC·3H₂O substrate [2] [4]. The enzymatic cascade resolves the DL-ATC racemate through asymmetric hydrolysis, yielding exclusively the L-isomer of cysteine and cystine, as confirmed by X-ray diffraction and optical rotation analysis [2].
Table 1: Key Enzymes in Microbial DL-ATC Conversion
Enzyme | Function | Product |
---|---|---|
ATC Hydrolase | Hydrolyzes DL-ATC to N-carbamoyl-L-cysteine | N-carbamoyl-L-cysteine |
N-carbamoyl-L-cysteine Hydrolase | Decarbamoylates to L-cysteine | L-cysteine |
Sulfur Oxidases | Oxidizes L-cysteine to L-cystine | L-cystine (dimer) |
Genomic analyses of Pseudomonas sp. TS1138 and ON-4a have identified the tcyA (ATC hydrolase) and tcyB (hydrolase) genes, which are essential for this pathway [4]. Beyond Pseudomonas, diverse bacteria including Enterobacter aerogenes, Escherichia coli, and Serratia marcescens possess analogous enzymatic capabilities [2]. The metabolic versatility of this pathway makes it industrially significant for the biotechnological production of L-cysteine.
Prokaryotes synthesize L-cysteine primarily via the serine sulfhydration pathway, where L-serine serves as the carbon backbone. The pathway involves two enzymes:
Table 2: Cysteine Biosynthetic Pathways in Prokaryotes
Organism Type | Primary Pathway | Key Enzymes | Sulfur Source |
---|---|---|---|
E. coli (standard) | Serine sulfhydration | CysE, CysK/CysM | H₂S/thiosulfate |
Methanogenic archaea | tRNA-dependent pathway | Sep-tRNA:Cys-tRNA synthase | Phosphoserine-tRNA |
Heterotrophic bacteria | Transsulfuration pathway | Cystathionine β-lyase | Methionine |
A significant "chicken-and-egg" challenge arises because CysE and CysM inherently contain cysteine residues. Protein engineering has overcome this by creating cysteine-free variants of these enzymes. Cysteine residues in CysE (3 sites) and CysM (2 sites) were substituted with serine, while methionine residues were replaced with leucine/isoleucine. These engineered enzymes successfully rescued cysteine auxotrophy in E. coli ΔcysE and ΔcysKΔcysM strains. However, CysK engineering failed due to its essential cysteine residue (Cys43) near the active site, which disrupted function when mutated [1] [6]. Structural analyses revealed that cysteine-free CysE retains a dimer-of-trimers quaternary structure without disulfide bridges, while engineered CysM forms functional dimers despite methionine substitutions at conserved positions (e.g., Met173) [6].
Cysteine desulfurases (e.g., IscS, SufS, NifS) are pyridoxal 5′-phosphate (PLP)-dependent enzymes that catalyze the abstraction of sulfur from L-cysteine to form enzyme-bound persulfide intermediates (E-SSH). This reaction is fundamental for sulfur incorporation into biomolecules:
L-cysteine + [enzyme]-cysteine ⇌ L-alanine + [enzyme]-S-sulfanylcysteine
The persulfide sulfur serves as a biosynthetic precursor for:
In bacteria, IscS functions as a central sulfur donor due to its broad substrate promiscuity. It interacts with multiple partners:
Table 3: Cysteine Desulfurase Functions in Sulfur Mobilization
Enzyme | Organism | Sulfur Acceptor | Biosynthetic Product |
---|---|---|---|
IscS | E. coli | IscU | Fe-S clusters |
SufS | B. subtilis | SufU | Fe-S clusters (under stress) |
NifS | Nitrogen-fixing bacteria | NifU | Nitrogenase Fe-S clusters |
Structural studies reveal that IscS possesses a flexible loop facilitating sulfur transfer, unlike the closed conformations of substrate-specific desulfurases like SufS [9]. This loop enables IscS to service multiple pathways, positioning it as a keystone enzyme in cellular sulfur metabolism.
Thiol dioxygenases catalyze the oxidation of thiol groups to sulfinic acids using molecular oxygen. Two major families exist:
These enzymes belong to the cupin superfamily, characterized by a conserved β-barrel core and non-heme iron coordination. Eukaryotic CDO contains a unique 3-His facial triad (His86, His88, His140 in humans) that binds Fe²⁺, with a cysteine residue (Cys93) forming a thioether cross-link with Tyr157 to modulate catalytic efficiency [10]. Prokaryotic homologs like Bacillus subtilis YnmO conserve the cupin fold but exhibit distinct substrate specificities. YnmO efficiently oxidizes 3-mercaptopropionate instead of cysteine, indicating evolutionary divergence in substrate recognition [4].
Table 4: Active Site Features of Thiol Dioxygenases
Feature | Eukaryotic CDO | Prokaryotic Homologs |
---|---|---|
Metal Coordination | 3-His + Cys-Tyr cross-link | 3-His (no cross-link) |
Cupin Motif 1 | Cys/Gly substitution | Gly residue |
Key Residues | His86, His88, His140, Cys93 | His70, His72, His124 |
Substrate Specificity | L-cysteine | 3-Mercaptopropionate |
Genomic analyses reveal that CDO-like proteins occur in diverse archaea and bacteria, including Thermoplasma acidophilum and Pyrococcus furiosus. Despite low sequence similarity (~25% identity), their cupin motifs and iron-binding residues remain conserved, suggesting ancient origins for thiol oxidation biochemistry [4] [10]. The persistence of these enzymes across domains underscores their critical role in sulfur homeostasis and detoxification.
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